![molecular formula C18H17N3O6 B2623131 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate CAS No. 452298-17-8](/img/structure/B2623131.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate
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Description
The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate” is a complex organic molecule. It contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . The 4-oxo group indicates a carbonyl group (=O) at the 4-position of the triazine ring. The molecule also contains a benzoate ester functional group, which consists of a benzene ring attached to a carboxylate ester (-COO-). The 3,4,5-trimethoxy- indicates that there are three methoxy groups (-OCH3) attached to the benzene ring at positions 3, 4, and 5 .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,3-triazine ring is aromatic and planar, which could contribute to the stability of the molecule. The presence of the ester and methoxy groups could also have significant effects on the molecule’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and carbonyl groups could affect its solubility in different solvents .Mechanism of Action
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .
Mode of Action
The compound this compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound this compound affects the cholinergic pathway by inhibiting the activity of AChE and BuChE . This leads to an increase in acetylcholine levels, which can enhance memory and learning processes. The downstream effects of this action include improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s ability to inhibit ache and buche suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action include increased acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission . These effects can lead to improved cognitive function, particularly in conditions characterized by impaired cholinergic transmission .
Future Directions
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising activity in a particular application (such as a pharmaceutical), further studies could be conducted to optimize its activity, reduce potential side effects, and understand its mechanism of action .
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-24-14-8-11(9-15(25-2)16(14)26-3)18(23)27-10-21-17(22)12-6-4-5-7-13(12)19-20-21/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXYEOLHIWHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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